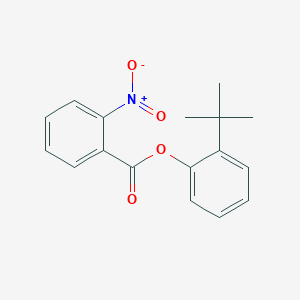

2-叔丁基苯基2-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-tert-butylphenyl 2-nitrobenzoate involves various chemical processes and methodologies. For instance, tert-butyl nitrite has been used as a nitrosation reagent and sustainable oxidant in the acylation of anilines with α-oxocarboxylic acids, facilitating the synthesis of 2-aminobenzophenones, which shares structural similarities with 2-tert-butylphenyl 2-nitrobenzoate (Wang, Zhang, & Fan, 2018). Another approach involves the use of tert-butyl nitrite in the synthesis of 1,2,4-Oxadiazol-5(4 H)-ones from terminal aryl alkenes, showcasing the versatility of tert-butyl nitrite in facilitating multiple bond formations (Sau, Rakshit, Alam, Srivastava, & Patel, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-tert-butylphenyl 2-nitrobenzoate has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, a study on the crystal structure of 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate revealed a folded configuration stabilized by π-π interactions, with a system of intermolecular C-H...O hydrogen bonds (Polyakova, Egorova, Sergienko, Tarasova, & Davydov, 2011).

Chemical Reactions and Properties

Chemical reactions involving 2-tert-butylphenyl 2-nitrobenzoate derivatives often explore the reactivity of nitro groups and tert-butyl substituents. The photolysis of o-nitro-tert-butylbenzenes, for example, led to the formation of 1-hydroxy-3.3-dimethyl-3H-indolones, highlighting the compound's reactivity under light-induced conditions (Döpp, 1971).

Physical Properties Analysis

While specific studies on the physical properties of 2-tert-butylphenyl 2-nitrobenzoate were not found, related research indicates that the physical properties of similar compounds, such as melting points, boiling points, and solubility, can be significantly influenced by the presence of nitro groups and tert-butyl substituents. These functional groups affect intermolecular interactions, which in turn determine the compound's phase behavior and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of 2-tert-butylphenyl 2-nitrobenzoate derivatives, such as acidity, basicity, and reactivity towards various reagents, are shaped by the electronic effects of the nitro and tert-butyl groups. These groups influence the electron density distribution within the molecule, affecting its reactivity patterns in nucleophilic and electrophilic attacks. Studies involving tert-butyl nitrite as a reagent demonstrate the impact of these groups on the compound's chemical behavior and reactivity (Sau et al., 2019).

科学研究应用

合成与化学应用

芳香族化合物的区域选择性合成:Wang 等人(2018 年)的一项研究提出了通过叔丁基亚硝酸盐辅助苯胺与 α-酮羧酸进行酰化的区域选择性和高效合成 2-氨基苯甲酮的方法。该方法突出了叔丁基亚硝酸盐作为有效亚硝化试剂和可持续氧化剂的作用,表明了合成与 2-叔丁基苯基 2-硝基苯甲酸酯结构相似的相关芳香族化合物的潜力 (王、张和范,2018)。

先进材料合成:Gholivand 等人(2009 年)通过使 3-硝基苯甲酰磷酰二氯与叔丁基胺反应合成了新型碳酰胺磷酸酯化合物。该化合物因其结构和构象特性而被表征,展示了在具有潜在电子或光子应用的材料开发中的应用 (Gholivand、Mostaanzadeh、Koval’、Dušek、Erben 和 Della Védova,2009)。

光催化和传感应用

光催化性能: Zhang 等人(2018 年)探索了由刚性四羧酸配体和柔性双(咪唑)连接体构建的配位聚合物的组装。他们的研究表明,这些聚合物表现出显着的光催化性能,可应用于环境修复和可持续化学。该研究表明了在光催化应用中使用相关化合物的潜力,为 2-叔丁基苯基 2-硝基苯甲酸酯衍生物的效用提供了新的视角 (张、陈、李、刘和刘,2018)。

发光传感:Zheng 等人(2020 年)报道了一种发光的镧系钛氧簇,它充当硝基苯的传感器,证明了此类材料在检测有害物质中的效用。该研究突出了在开发用于环境监测的灵敏且选择性的传感器时使用 2-叔丁基苯基 2-硝基苯甲酸酯衍生物的潜力 (郑、邓、叶、徐、孔、龙和郑,2020)。

属性

IUPAC Name |

(2-tert-butylphenyl) 2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(2,3)13-9-5-7-11-15(13)22-16(19)12-8-4-6-10-14(12)18(20)21/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLGQJWVQGGQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tert-butylphenyl) 2-nitrobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

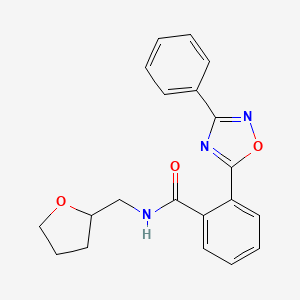

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

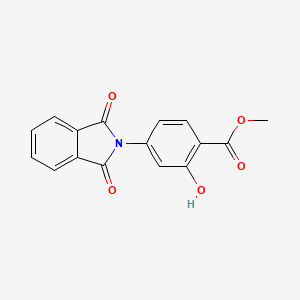

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)